molecular formula C17H13N3O B7454601 2-quinolin-6-yl-2,3-dihydro-1H-quinazolin-4-one

2-quinolin-6-yl-2,3-dihydro-1H-quinazolin-4-one

Cat. No.: B7454601
M. Wt: 275.30 g/mol
InChI Key: VDKHZLSWDBMSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-quinolin-6-yl-2,3-dihydro-1H-quinazolin-4-one is a chemical compound that has gained significant attention in scientific research. This compound is a heterocyclic compound that contains a quinazoline ring system and a quinoline ring system. The compound has been synthesized using various methods and has shown potential in various scientific applications.

Mechanism of Action

The mechanism of action of 2-quinolin-6-yl-2,3-dihydro-1H-quinazolin-4-one as an anticancer agent is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the growth of cancer cells by inhibiting the expression of certain proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes and has also been shown to induce oxidative stress in cells. The compound has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments. It is readily available and can be synthesized using various methods. The compound is also stable and can be stored for long periods. However, the compound has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 2-quinolin-6-yl-2,3-dihydro-1H-quinazolin-4-one. One potential direction is the development of more efficient synthesis methods for the compound. Another direction is the study of the compound's potential as an anticancer agent in vivo. Additionally, the compound's potential as an anti-inflammatory agent and its effects on other physiological systems could be studied further.
In conclusion, this compound is a promising compound that has shown potential in various scientific applications. The compound has been synthesized using various methods and has shown potential as an anticancer agent. Further studies are needed to fully understand the compound's mechanism of action and its effects on various physiological systems.

Synthesis Methods

The synthesis of 2-quinolin-6-yl-2,3-dihydro-1H-quinazolin-4-one has been achieved using various methods. One of the commonly used methods is the reaction of 2-aminobenzophenone with 2-chloroquinoline in the presence of a base. This method results in the formation of the desired compound in good yield.

Scientific Research Applications

The compound has been extensively studied for its potential in various scientific applications. One of the significant applications of this compound is in the field of medicinal chemistry. The compound has shown potential as an anticancer agent and has been studied for its mechanism of action and biochemical effects.

Properties

IUPAC Name

2-quinolin-6-yl-2,3-dihydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c21-17-13-5-1-2-6-15(13)19-16(20-17)12-7-8-14-11(10-12)4-3-9-18-14/h1-10,16,19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKHZLSWDBMSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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